REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[Br:6][Si](C)(C)C.[CH2:11]([OH:14])[CH2:12]O>>[Br:6][CH:3]([CH3:4])[CH2:2][CH:1]1[O:14][CH2:11][CH2:12][O:5]1
|
Name
|
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
Br[Si](C)(C)C
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
acid
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
water was removed by use of Dean and Stark apparatus
|
Type
|
TEMPERATURE
|
Details
|
On completion the mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with aqueous sodiumhydrogen carbonate solution (saturated, 2×50 ml).The residue
|
Type
|
DISTILLATION
|
Details
|
was purified by vacuum distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(CC1OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |